Medrogestone
Description
Contextualizing Medrogestone within Synthetic Progestogen Development
Synthetic progestogens, also referred to as progestins, are compounds designed to mimic the effects of natural progesterone (B1679170) wikipedia.org. The development of synthetic progestogens has been a significant area within steroid hormone research, particularly for applications in hormonal contraception and hormone therapy wikipedia.orgkup.at. Progesterone itself, while crucial for reproductive functions, has limitations such as poor oral bioavailability wikipedia.org. This limitation spurred the synthesis of modified steroid structures with improved pharmacological properties, including enhanced oral activity and altered metabolic profiles nih.govunimi.itkup.at.
This compound emerged from this research effort, conceived as an orally effective alternative to natural progesterone nih.gov. Its structure, a derivative of 17α-methylprogesterone, includes methyl groups at the C6 and C17α positions and a double bond between C6 and C7 wikipedia.orgnih.govunimi.it. These structural modifications contribute to its pharmacological characteristics, including its oral activity unimi.it. The presence of the methyl group at C17 is noted as unusual compared to many other synthetic steroids which may have an oxygen atom at this position wikidoc.org.
The landscape of synthetic progestogen development includes various structural classes, such as derivatives of 17α-hydroxyprogesterone (pregnanes), 19-norprogesterone (B1209251) (norpregnanes), and 19-nortestosterone (estranes and gonanes) nih.gov. This compound falls under the category of 17α-hydroxyprogesterone derivatives, specifically as a modified pregnane (B1235032) nih.gov. Early progestogen derivatives like 17α-hydroxyprogesterone acetate (B1210297) and medroxyprogesterone (B1676146) acetate were developed before or around the same time as this compound's characterization wikipedia.orgoncotarget.com. This compound was described as early as 1963 and introduced for medical use by at least 1966 wikipedia.org.
Historical Perspective of this compound in Steroid Hormone Research
The history of steroid hormone research, particularly concerning progestogens, traces back to the isolation and characterization of progesterone in the 1930s nih.gov. Early research established the necessity of the corpus luteum and its hormone (progesterone) for pregnancy maintenance nih.gov. The subsequent goal was to develop synthetic compounds with similar progestational activity but with improved pharmacological profiles, especially oral efficacy kup.at.
The synthesis of orally active steroids began with compounds like ethisterone (B1671409), an orally active derivative of testosterone (B1683101), in 1938 kup.atglowm.com. The discovery that removing the carbon-19 from ethisterone resulted in norethindrone, a compound with progestogenic rather than androgenic activity, was a pivotal moment in the development of 19-nortestosterone derivatives glowm.com. Simultaneously, research into modifying progesterone itself led to the development of derivatives like 17α-methylprogesterone, synthesized and characterized in 1949 wikipedia.org. While 17α-methylprogesterone itself was not marketed, it demonstrated improved progestogenic activity compared to progesterone when administered non-orally and spurred interest in 17α-substituted progesterone derivatives wikipedia.org.
This compound, a derivative of 17α-methylprogesterone, represents a step in the development of orally active progestogens derived from progesterone nih.govwikipedia.org. Its development by Ayerst led to its approval in Canada in 1969, although it was never approved by the FDA in the United States nih.gov. Research findings during its development and use explored its progestational potency and other hormonal activities wikipedia.orgnih.govdrugbank.com. Pre-clinical trials indicated that this compound had greater progestational activity than progesterone and a similar duration of effect to 17-hydroxyprogesterone nih.govdrugbank.com. Studies in ovariectomized rats showed its ability to maintain pregnancy and prevent ovulation nih.govdrugbank.com. This compound was also found to exhibit a marked anti-androgenic effect without significant estrogenic activity nih.govdrugbank.com.
Research has also investigated the structural and stereochemical properties of this compound using techniques like X-ray analysis and NMR spectroscopy to understand the relationship between its structure and pharmacological activity nih.govunimi.it. These studies have confirmed the stereochemical assignments of its asymmetric carbons and provided insights into its molecular conformation unimi.it. The presence of the methyl groups at C6 and C17α has been suggested to contribute to its oral activity, possibly by hindering metabolic inactivation unimi.it.
This compound's mechanism of action involves binding to and activating the progesterone receptor wikipedia.orgnih.govdrugbank.com. It may also suppress gonadotropic hormones from the pituitary gland, leading to secondary suppression of testosterone nih.govdrugbank.com. Structural similarities to testosterone allow it to compete for androgen receptor sites nih.govdrugbank.com. Research has also shown that this compound can inhibit enzymes involved in steroid biosynthesis, such as 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase and 5α-reductase, which may contribute to its antiandrogenic effects wikipedia.orgglowm.com.
While this compound has been used in the past for various gynecological conditions and in hormone therapy, its availability has decreased over time, and it has been discontinued (B1498344) in many countries wikipedia.orgwikidoc.org.
Structure
2D Structure
Properties
IUPAC Name |
17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSGRMEEXUOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
977-79-7 | |
| Record name | Metrogestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preclinical Pharmacodynamics and Biological Actions of Medrogestone
Progestational Activity and Potency of Medrogestone
This compound exerts its primary biological effects through binding and activating the progesterone (B1679170) receptor. drugbank.comwikipedia.org
Relative Progestational Activity Compared to Natural Progesterone and Analogues.
Preclinical trials have indicated that this compound possesses higher progestational activity compared to natural progesterone. It has been shown to have four times the progestational activity of progesterone, with a duration of effect similar to that of 17-hydroxyprogesterone. nih.govdrugbank.com this compound is described as a potent progestogen in animal research, as demonstrated by assays such as the Clauberg test. wikipedia.org
Modulation of Ovarian Function in Preclinical Models.
In preclinical studies using ovariectomized rats, this compound was capable of maintaining pregnancy and preventing ovulation. nih.govdrugbank.com Administration of this compound, either alone or in combination with premarin, prevented pregnancy and significantly suppressed ovarian weight increase in tested individuals. nih.govdrugbank.com This suggests a notable impact on ovarian function in these models.
Antiandrogenic and Antigonadotropic Effects of this compound
Beyond its progestational effects, preclinical data indicate that this compound also exhibits antiandrogenic and antigonadotropic activities. drugbank.comwikipedia.org
Inhibition of Androgen Biosynthesis in Preclinical Systems.
This compound has been identified as an inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase in vitro. This enzyme is crucial for converting pregnenolone (B344588) to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. wikipedia.org Studies using rat testis preparations showed that this compound prevented these conversions. wikipedia.org Furthermore, in vivo studies in rats have demonstrated that this compound inhibits the biosynthesis of testosterone (B1683101). wikipedia.org Similar to progesterone, this compound can also inhibit 5α-reductase in vitro in microsomal preparations from skin and prostate, which could contribute to its antiandrogen activity. wikipedia.org
Impact on Gonadotropic Hormone Secretion.
This compound's action as a progestogen may involve the suppression of gonadotropic hormones from the anterior pituitary gland. nih.govdrugbank.com This suppression of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), can secondarily lead to a suppression of testosterone production. nih.govdrugbank.com Due to its progestogenic activity, this compound has antigonadotropic effects. wikipedia.org
Steroid Receptor Selectivity Profile in Preclinical Assessments
Based on animal research and various assays, this compound appears to be a potent progestogen. wikipedia.org Preclinical assessments suggest that it is largely devoid of androgenic, estrogenic, and glucocorticoid activity. wikipedia.org However, it has demonstrated weak antiandrogenic activity and very weak antimineralocorticoid activity in these models. wikipedia.org this compound presents structural similarities to testosterone, which may enable it to compete for androgen receptor sites in prostatic cells. nih.govdrugbank.com
While some sources indicate limited available information on the comprehensive receptor binding profile of this compound across various steroid hormone receptors wikipedia.orghormonebalance.org, the preclinical functional data consistently point to a profile primarily dominated by progestogenic activity with some degree of antiandrogenic and antigonadotropic effects. nih.govdrugbank.comwikipedia.org
| Compound | Primary Activity in Preclinical Models | Other Noted Activities (Preclinical) |
| This compound | Progestogenic (Potent) | Antiandrogenic (Weak), Antigonadotropic, Antimineralocorticoid (Very Weak) nih.govdrugbank.comwikipedia.org |
| Progesterone | Progestogenic | Inhibits 5α-reductase wikipedia.org |
| 17-hydroxyprogesterone | Progestogenic (Similar duration to this compound) nih.govdrugbank.com | - |
Note: This table summarizes key preclinical findings regarding the primary and other noted activities based on the provided information. Potency comparisons are described in Section 2.1.1.
Progesterone Receptor Affinity and Activity.
This compound functions as a progestin, acting as an agonist of the progesterone receptor (PR), which is the biological target of endogenous progestogens like progesterone. nih.gov It was developed with the intention of being a more potent and orally active alternative to natural progesterone. nih.govnih.gov
Preclinical trials have demonstrated that this compound exhibits approximately four times the progestational activity of progesterone, with a duration of effect comparable to that of 17-hydroxyprogesterone. nih.govnih.gov Studies in ovariectomized rats have shown this compound's ability to maintain pregnancy and inhibit ovulation. nih.govnih.gov Furthermore, administration of this compound, either alone or in combination with premarin, effectively prevented pregnancy and significantly suppressed ovarian weight increase in tested animals. nih.govnih.gov
Progestogens, including this compound, exert their effects by binding to and activating the progesterone receptor. nih.govnih.gov Experimental conditions indicate that progestins can bind to both progesterone receptors (PR-A and PR-B) with varying degrees of affinity. nih.gov Research suggests that responses mediated via PR-A are notably more potent but less efficacious compared to those mediated through PR-B. nih.gov While specific detailed information on the receptor binding affinities of this compound across various steroid hormone receptors is reportedly limited in some sources nih.gov, its classification as a progestogen confirms its primary interaction with the progesterone receptor. nih.govnih.gov
Evaluation of Androgen Receptor Interactions.
Preclinical evaluations indicate that this compound does not exhibit androgenic effects but demonstrates a notable anti-androgenic activity. nih.govnih.gov This anti-androgenic property is considered weak by some accounts. nih.gov
This compound possesses structural similarities to testosterone, which enables it to compete for binding sites on the androgen receptor (AR) in prostatic cells. nih.govnih.gov This competitive interaction can lead to a reduced response to endogenous androgens in tumor cells by diminishing the number of available steroid hormone receptors, potentially resulting in cytotoxic or antiproliferative effects. nih.govnih.gov
Further research has shown that this compound can inhibit key enzymes involved in androgen synthesis and metabolism. In vitro studies using rat testis preparations revealed that this compound inhibits 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase, thereby preventing the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. nih.gov In vivo studies in rats have also demonstrated that this compound inhibits testosterone biosynthesis. nih.gov Additionally, similar to progesterone, this compound has been found to inhibit 5α-reductase in vitro in microsomal preparations derived from skin and prostate tissue. nih.gov These inhibitory actions on androgen synthesis and metabolism are believed to contribute to its observed weak anti-androgenic activity. nih.gov
Compounds with anti-androgenic characteristics, such as this compound, are considered to have potential utility in the treatment of conditions like benign prostatic hyperplasia and prostatic cancer. nih.gov this compound has shown at least partial effectiveness in treating human benign prostatic hyperplasia. nih.gov Studies have confirmed that the drug inhibits the conversion of testosterone to dihydrotestosterone (B1667394) (DHT) in prostatic tissue in both in vivo and in vitro settings. nih.gov Specifically, the in vitro concentration of this compound required to achieve a 50% inhibition of the conversion of testosterone to DHT was determined to be 1.7 x 10⁻⁶ M. nih.gov
Absence of Estrogenic or Glucocorticoid Activity in Animal Models.
Preclinical trials have indicated that this compound does not exhibit estrogenic activity. nih.govnih.gov Animal research further supports this, suggesting that this compound is devoid of estrogenic effects. nih.gov
Evaluations in animal models also suggest an absence of glucocorticoid activity. nih.govnih.gov Preclinical trials showed no changes in the weight or histological appearance of adrenal glands or the thymus in animals treated with this compound, which would typically be indicative of glucocorticoid effects. nih.govnih.gov Based on animal research, this compound is considered to be devoid of glucocorticoid activity. nih.gov While one source mentions weak glucocorticoid activity nih.gov, this appears in the context of observations at very high dosages in a clinical study, rather than in preclinical animal models as specified in this section's scope. Progestogens with glucocorticoid activity have the potential to reduce ACTH secretion or exert glucocorticoid effects at higher concentrations. nih.gov
Molecular Mechanisms of Medrogestone Action
Progesterone (B1679170) Receptor Mediated Actions of Medrogestone
The physiological effects of this compound are predominantly mediated by its binding to and activation of progesterone receptors. These receptors, members of the nuclear receptor superfamily, function as ligand-activated transcription factors. The interaction of this compound with PRs initiates a cascade of molecular events that ultimately alter the expression of target genes, as well as triggering faster, non-transcriptional cellular responses.
Interactions with Other Steroid Hormone Receptors
Androgen Receptor Competition and Downregulation
This compound possesses weak antiandrogenic activity. wikipedia.org This can be attributed to its ability to compete with androgens for binding to the androgen receptor (AR). Studies using human breast cancer cell lines have shown that synthetic progestins like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) can bind to the AR. nih.gov This binding can lead to a downregulation of AR content within the cells. nih.govnih.gov For example, incubation of MCF-7 or EFM-19 breast cancer cells with MPA resulted in a significant reduction in AR content. nih.gov This downregulation of the AR by progestins can interfere with the growth-promoting effects of androgens on these cells. nih.govnih.gov
| Progestin | Cell Line | Effect on Androgen Receptor (AR) |
| Medroxyprogesterone Acetate (MPA) | MCF-7, EFM-19 | Downregulation of AR content by approximately 60% after 7 days of incubation with 1 μM MPA. nih.gov |
| Synthetic Progestin R5020 | MCF-7 | Reduction of androgen-binding sites to 35% of untreated controls after 7 days of incubation with 1 μM R5020. nih.gov |
Glucocorticoid and Mineralocorticoid Receptor Modulations
This compound has been shown to have weak glucocorticoid and antimineralocorticoid activity. wikipedia.org In terms of mineralocorticoid receptor interactions, synthetic progestins generally have a lower affinity for these receptors compared to progesterone. nih.gov A study comparing the ability of various progesterone-like compounds to displace aldosterone from mineralocorticoid receptors in rat kidneys found that this compound had a relative binding affinity of 5% compared to progesterone (100%). nih.gov This decreased affinity for mineralocorticoid receptors may explain the lack of natriuretic activity of many synthetic progestins. nih.gov
Regarding glucocorticoid receptors (GR), some synthetic progestins like medroxyprogesterone acetate (MPA) can bind to and activate them. nih.govspringermedizin.denih.gov This glucocorticoid activity of MPA has been demonstrated in both normal and cancerous breast cells and can influence gene expression pathways related to cell proliferation and death. springermedizin.denih.govresearchgate.net The interaction with the GR can lead to opposing mitogenic effects when combined with estradiol, highlighting the importance of the GR in mediating the actions of certain progestins. nih.gov
| Compound | Receptor | Relative Binding Affinity (%) |
| Progesterone | Mineralocorticoid | 100 nih.gov |
| This compound | Mineralocorticoid | 5 nih.gov |
| Medroxyprogesterone Acetate | Mineralocorticoid | 2 nih.gov |
Estrogen Receptor Crosstalk and Influence on Gene Expression
The interaction between progestins and estrogen receptor (ER) signaling is complex and can significantly impact gene expression in hormone-responsive tissues like the breast. nih.govludwigcancerresearch.orguchicagomedicine.org Progestins can modulate the expression of estrogen-regulated genes. nih.govnih.gov For instance, in T47D breast cancer cells, treatment with medroxyprogesterone acetate (MPA) in combination with estradiol led to differential regulation of various genes compared to estradiol alone. nih.gov
This crosstalk involves the progesterone receptor (PR) altering how the estrogen receptor interacts with DNA. ludwigcancerresearch.orguchicagomedicine.org When both estrogen and progestins are present, the PR can reprogram ER binding to new sites on the chromatin, leading to changes in the transcriptional landscape. youtube.com This interaction can influence cellular processes like proliferation and cell survival. uchicagomedicine.org Furthermore, there is evidence of crosstalk between PGRMC1 and ERα that can promote breast cancer cell proliferation. nih.gov Silencing of PGRMC1 has been shown to decrease ERα expression, suggesting a functional link between these two receptors. nih.gov
Enzymatic Modulation by this compound
This compound can influence the activity of enzymes involved in steroid metabolism. wikipedia.orgnih.gov It has been identified as an inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase in vitro, which is an enzyme crucial for the conversion of pregnenolone (B344588) to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. wikipedia.org This inhibition can affect the biosynthesis of testosterone (B1683101). wikipedia.org Additionally, similar to progesterone, this compound can inhibit 5α-reductase in vitro. wikipedia.org
Inhibition of Steroidogenic Enzymes (e.g., 3β-Hydroxysteroid Dehydrogenase/Δ⁵⁻⁴ Isomerase, 5α-Reductase)
This compound has been shown to weakly inhibit 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD), an essential enzyme in the synthesis of all active steroid hormones, including progesterone, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.org This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org At high doses, this compound's inhibitory effect on 3β-HSD can become substantial. wikipedia.org
Furthermore, this compound has demonstrated an inhibitory effect on 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). researchgate.net This inhibition of DHT formation is considered one of the mechanisms behind its antiandrogenic actions. researchgate.net
Regulation of Estrogen Metabolism Enzymes (Sulfatase, 17β-Hydroxysteroid Dehydrogenase, Sulfotransferase)
A significant aspect of this compound's molecular action is its ability to modulate the enzymes responsible for local estrogen metabolism within tissues like the breast. Estradiol (E2) is a potent stimulator of breast cancer cell growth. nih.gov this compound interferes with the local production of E2 through multiple enzymatic pathways.
It is a potent inhibitor of estrone sulfatase, an enzyme that converts inactive estrone sulfate (E1S) into estrone (E1), a precursor for estradiol. nih.govnih.govnih.gov This inhibition has been observed in hormone-dependent breast cancer cell lines, MCF-7 and T-47D. nih.gov
This compound also inhibits 17β-hydroxysteroid dehydrogenase (17β-HSD), which is responsible for the conversion of the less active estrone to the highly potent estradiol. nih.govnih.gov This inhibitory effect is dose-dependent and has been demonstrated in both MCF-7 and T-47D breast cancer cells. nih.gov The IC50 values for this inhibition were found to be 17.36 µmol/L in MCF-7 cells and 0.45 µmol/L in T-47D cells. nih.gov
Conversely, this compound can stimulate the activity of estrogen sulfotransferase, an enzyme that inactivates estrogens by converting them into estrogen sulfates. nih.govnih.govnih.gov In studies on MCF-7 and T-47D cells, low concentrations of this compound stimulated sulfotransferase activity, while higher concentrations had no effect in MCF-7 cells but were inhibitory in T-47D cells. nih.gov This dual action of inhibiting estrogen synthesis and promoting its inactivation contributes to its anti-estrogenic effects in hormone-sensitive tissues. nih.gov
Concept of Selective Estrogen Enzyme Modulation (SEEM)
The multifaceted ability of this compound and other synthetic progestins to inhibit enzymes that synthesize active estrogens (like sulfatase and 17β-HSD) while stimulating enzymes that inactivate them (like sulfotransferase) has led to the development of the concept of "Selective Estrogen Enzyme Modulators" (SEEM). nih.govnih.gov This concept describes compounds that can selectively modulate the local production and inactivation of estrogens in specific tissues, such as the breast. nih.govnih.gov By altering the balance of estrogen-metabolizing enzymes, SEEMs can reduce the levels of active estrogens in target tissues, thereby exerting an antiproliferative effect. nih.gov
Cellular and Molecular Responses to this compound
The enzymatic modulation by this compound translates into significant cellular and molecular responses, particularly in hormone-sensitive cells. These responses include direct cytotoxic and antiproliferative effects, modulation of critical survival signaling pathways, and the induction of programmed cell death.
Cytotoxic and Antiproliferative Effects in Hormone-Sensitive Cells
This compound exhibits cytotoxic and antiproliferative effects in hormone-sensitive tumor cells. nih.gov By reducing the levels of active estrogens and androgens through the inhibition of steroidogenic and metabolic enzymes, this compound diminishes the hormonal stimulus for tumor cell growth. nih.gov Administration of this compound can lead to a reduction in hormone steroid receptors, further decreasing the responsiveness of tumor cells to endogenous hormones. nih.gov This ultimately translates into an inhibition of cell proliferation. nih.gov
Modulation of Survival Signaling Pathways (e.g., TGF-β, Wnt/β-catenin)
This compound has been shown to influence key signaling pathways that regulate cell survival and proliferation. One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway. In some contexts, progesterone, the natural counterpart to synthetic progestins, can inhibit TGF-β-induced signaling. researchgate.net
Another critical pathway modulated by progestins is the Wnt/β-catenin signaling pathway. Progesterone has been demonstrated to inhibit Wnt signaling in the endometrium by inducing the expression of Wnt inhibitors such as Dickkopf homolog 1 (DKK1) and Forkhead box O1 (FOXO1). nih.gov This inhibitory effect on the Wnt pathway is crucial for maintaining endometrial homeostasis and preventing uncontrolled proliferation. nih.gov
Induction of Mitochondrial-Dependent Apoptosis Pathways
Emerging evidence suggests that some anticancer agents can induce apoptosis, or programmed cell death, through a mitochondria-dependent pathway. nih.govplos.org This intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial membrane. plos.orgscienceopen.com An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can lead to the depolarization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death. nih.govplos.orgscienceopen.com While direct studies on this compound's induction of mitochondrial-dependent apoptosis are limited, the antiproliferative and cytotoxic effects observed with this compound are consistent with the engagement of apoptotic pathways.
Interactive Data Table: Effects of this compound on Estrogen Metabolism Enzymes
| Cell Line | Enzyme | This compound Concentration | Effect | IC50 |
| MCF-7 | Sulfatase | 5x10⁻⁸ to 5x10⁻⁵ mol/l | Significant Inhibition | 1.93 µmol/l |
| T-47D | Sulfatase | 5x10⁻⁸ to 5x10⁻⁵ mol/l | Significant Inhibition | 0.21 µmol/l |
| MCF-7 | 17β-HSD | 5x10⁻⁸ M | 25% Inhibition | 17.36 µmol/l |
| MCF-7 | 17β-HSD | 5x10⁻⁵ M | 55% Inhibition | 17.36 µmol/l |
| T-47D | 17β-HSD | 5x10⁻⁸ M | 39% Inhibition | 0.45 µmol/l |
| T-47D | 17β-HSD | 5x10⁻⁵ M | 80% Inhibition | 0.45 µmol/l |
| MCF-7 | Sulfotransferase | 5x10⁻⁸ mol/l | +73.5% Stimulation | N/A |
| MCF-7 | Sulfotransferase | 5x10⁻⁷ mol/l | +52.7% Stimulation | N/A |
| T-47D | Sulfotransferase | 5x10⁻⁸ mol/l | +84.5% Stimulation | N/A |
| T-47D | Sulfotransferase | 5x10⁻⁷ mol/l | +62.6% Stimulation | N/A |
| T-47D | Sulfotransferase | 5x10⁻⁵ mol/l | -31.4% Inhibition | N/A |
Effects on Cell Growth and Differentiation in Target Tissues
This compound, a synthetic progestin, exerts significant influence over cellular processes in hormone-responsive tissues, primarily through its interaction with steroid hormone receptors. Its administration can lead to antiproliferative effects by diminishing the response to endogenous hormones in tumor cells, a consequence of reduced hormone steroid receptor levels. drugbank.com The primary molecular actions involve modulating cell cycle progression, inducing apoptosis, and promoting cellular differentiation, particularly in breast and endometrial tissues.
Modulation of Cell Cycle and Proliferation
This compound and related progestins directly impact the cell cycle machinery to control proliferation. Studies on hormone-receptor-positive breast cancer cell lines demonstrate that these compounds can inhibit growth by causing cells to accumulate in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is a result of specific changes in the expression of key regulatory proteins.
For instance, Medroxyprogesterone Acetate (MPA), a closely related progestin, has been shown to inhibit the proliferation of colon cancer cells by decreasing the expression of cyclin E and increasing the expression of p21(WAF1/CIP1). nih.gov The elevated p21 enhances its interaction with cyclin-dependent kinase 2 (CDK2), ultimately inhibiting its activity and halting cell cycle progression. nih.gov In breast cancer cells, MPA-induced growth inhibition is associated with a significant decrease in the proportion of cells in the S-phase and a corresponding accumulation in the G0-G1 phase, an effect attributed to an increase in the G1 transit time. nih.gov
Interestingly, the effect of progestins like MPA on proliferation can be biphasic. In T47D breast cancer cells, MPA treatment initially increases proliferative activity within 24-48 hours, followed by an inhibition of proliferation after 72 hours. researchgate.net This dual response is mirrored by the expression of cyclin D1, which increases at 24 hours and becomes barely detectable by 72 hours, implicating it as a key mediator of these effects. researchgate.net
| Cell Line | Progestin Studied | Effect on Cell Cycle | Key Molecular Changes | Source |
|---|---|---|---|---|
| HT29 & HCT116 (Colon Cancer) | Medroxyprogesterone Acetate | Inhibited proliferation, accumulation in G0/G1 | Decreased cyclin E, increased p21(WAF1/CIP1), inhibited CDK2 activity | nih.gov |
| T-47D, MCF-7, ZR 75-1 (Breast Cancer) | Medroxyprogesterone Acetate | Inhibited growth, accumulation in G0-G1 | Decreased proportion of S-phase cells, increased G1 transit time | nih.gov |
| T47D (Breast Cancer) | Medroxyprogesterone Acetate | Biphasic: Initial proliferation (24-48h), then inhibition (72h) | Cyclin D1 expression increased at 24h, then decreased significantly by 72h | researchgate.net |
Induction of Apoptosis
Beyond halting proliferation, progestins can trigger programmed cell death, or apoptosis, in cancer cells. This mechanism is often dependent on the presence of progesterone receptors (PR). In PR-positive breast cancer cell lines (T47-D, MCF-7), MPA has been shown to protect against apoptosis induced by serum starvation, an effect not observed in PR-negative cells. nih.govresearchgate.net
The molecular regulation of apoptosis by progestins involves the modulation of the Bcl-2 family of proteins and the tumor suppressor protein p53. Progesterone treatment in PR-positive T47-D breast cancer cells leads to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein p53. hotshotsthermography.comsemanticscholar.org Further studies show that progesterone exposure can increase the expression of the pro-apoptotic BAX protein while decreasing Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a key driver of the cell death process initiated by progestins. nih.gov
| Cell Line | Progestin Studied | Effect on Apoptosis | Key Molecular Changes | Source |
|---|---|---|---|---|
| T47-D (Breast Cancer) | Progesterone | Induced apoptosis | Down-regulation of Bcl-2, up-regulation of p53 | hotshotsthermography.comsemanticscholar.org |
| Ovarian & Endometrial Cancer Cells | Progesterone | Induced apoptosis, activation of caspase-3 | Increased p53 and BAX, decreased BCL-2 | nih.gov |
| T47-D, MCF-7 (PR-positive Breast Cancer) | Medroxyprogesterone Acetate | Protected against serum-depletion induced apoptosis | Down-regulation of pro-apoptotic HRK and BAK1 mRNA | nih.gov |
Promotion of Cellular Differentiation
In addition to controlling cell numbers through proliferation and apoptosis, this compound can promote cellular differentiation, guiding neoplastic cells toward a more mature, less proliferative state. This is particularly evident in endometrial tissue. In endometrioid endometrial adenocarcinoma, treatment with MPA induces histologic changes indicative of differentiation, such as a decrease in nuclear grade, a reduction in mitotic figures, and the development of more abundant eosinophilic cytoplasm and squamous metaplasia. nih.govnih.gov
These changes suggest that progestins act primarily by causing the differentiation of cancer cells, leading to diminished proliferation, rather than by directly causing widespread tumor cell death. nih.govnih.gov This differentiation pathway is a crucial aspect of the therapeutic action of progestins in hormone-dependent cancers.
Preclinical Pharmacokinetics and Metabolism of Medrogestone
Absorption and Distribution Characteristics in Preclinical Models
Studies in preclinical models have investigated how Medrogestone is absorbed into the bloodstream and subsequently distributed throughout the body. These characteristics are influenced by the compound's physicochemical properties and interactions with biological components.
Bioavailability and Maximum Serum Concentration
Upon administration, this compound demonstrates rapid gastrointestinal absorption. Preclinical data indicate a high bioavailability, reported to be nearly 100%. nih.govwikipedia.org Following absorption, this compound reaches maximum serum concentrations (Cmax) in the range of 10-15 ng/mL. nih.govwikipedia.orgdrugbank.com
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability (Gastrointestinal) | Nearly 100% | nih.govwikipedia.org |
| Maximum Serum Concentration (Cmax) | 10-15 ng/mL | nih.govwikipedia.orgdrugbank.com |
Plasma Protein Binding Dynamics (Albumin, Sex Hormone Binding Globulin, Corticosteroid-Binding Globulin)
Like many steroid hormones, this compound is extensively bound to plasma proteins. nih.govdrugbank.com This binding is a significant determinant of its distribution and availability to tissues. This compound primarily binds to albumin. nih.govwikipedia.orgdrugbank.com Additionally, it binds to other plasma proteins, including sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG). nih.govwikipedia.orgdrugbank.com One source specifies the extent of this binding, reporting approximately 95% total plasma protein binding, with 90% bound to albumin, 3% to CBG, and 2% to SHBG. wikipedia.org However, another source suggests binding to albumin but neither CBG nor SHBG. wikidoc.org The majority of available data indicates binding to all three major plasma proteins.
| Plasma Protein Binding Parameter | Percentage Bound | Source |
| Total Plasma Protein Binding | Approximately 95% | wikipedia.org |
| Binding to Albumin | 90% | wikipedia.org |
| Binding to Corticosteroid-Binding Globulin (CBG) | 3% | wikipedia.org |
| Binding to Sex Hormone-Binding Globulin (SHBG) | 2% | wikipedia.org |
Impact of Protein Binding on Tissue Availability
The extent of plasma protein binding plays a critical role in regulating the tissue availability of this compound. nih.govdrugbank.com According to the "free hormone hypothesis," generally only the unbound fraction of a steroid hormone in plasma is considered biologically active and able to readily distribute into tissues and access intracellular receptors. nih.govnih.govendocrine-abstracts.org The high degree of protein binding for this compound means that only a small fraction is freely available to interact with target tissues and undergo metabolism. nih.govdrugbank.com This dynamic equilibrium between bound and unbound drug influences its distribution into extravascular spaces and ultimately its pharmacological effects.
Biotransformation Pathways of this compound
The biotransformation, or metabolism, of this compound is a key process influencing its duration of action and elimination from the body. Metabolic studies in preclinical models aim to identify the routes and products of this process.
Major Metabolic Routes: Hydroxylation
The primary metabolic pathway identified for this compound is hydroxylation. nih.govwikipedia.orgdrugbank.compharmacompass.comhormonebalance.org This enzymatic modification involves the addition of hydroxyl groups to the this compound molecule, altering its structure and typically facilitating its subsequent elimination. The non-protein bound fraction of this compound is available for these metabolic processes. nih.govdrugbank.com
Metabolite Identification and Activity
While hydroxylation is established as the major metabolic route for this compound, specific details regarding the identification and activity of its metabolites in preclinical models are not extensively provided in the consulted sources. Metabolite identification is a standard component of drug development, often involving the analysis of in vitro systems (such as liver microsomes or hepatocytes) and in vivo samples from animal species using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). escientificpublishers.comchromatographyonline.com However, specific named metabolites of this compound and data on their pharmacological activity were not found within the provided information.
Elimination Kinetics and Half-Life in Experimental Systems
The elimination kinetics and half-life of this compound have been investigated in experimental systems to understand its disposition. This compound undergoes metabolism, primarily through hydroxylation, which contributes to its elimination. nih.govdrugbank.com
Studies have reported varying half-life values for this compound. One source indicates a biological half-life of approximately 4 hours. nih.govdrugbank.com Another review comparing various progestogens in postmenopausal hormone therapy reported a half-life for this compound of 34.9 hours. nih.govoup.com The route of elimination for this compound is associated with an elimination time of 36 hours. nih.govdrugbank.comnih.gov
Pharmacokinetic studies in experimental animals, such as rats, have also provided insights into this compound's effects on metabolic processes. For instance, this compound has been shown to inhibit the conversion of testosterone (B1683101) to 5α-dihydrotestosterone (DHT) and 5α-androstane-3α(β)-17β-diol (Adiol) in rat ventral prostatic preparations both in vivo and in vitro. tandfonline.com In vitro experiments using rat ventral prostatic nuclei demonstrated dose-dependent decreases in the conversions of testosterone to DHT and Adiol when exposed to this compound. tandfonline.com The concentration of this compound required to achieve a 50% inhibition of the conversion of testosterone to DHT in vitro was reported as 1.7 x 10⁻⁶ M. tandfonline.com
The metabolism of progestogens, including this compound, often involves hepatic first-pass metabolism, and the extent varies depending on the chemical structure. oup.comscispace.com In vitro models, such as human liver microsomes, are utilized to investigate the metabolic fate and stability of compounds like this compound and to predict in vivo clearance. bcm.edu
Based on the available data from experimental systems, the elimination and half-life of this compound show variability, potentially influenced by the specific experimental model and conditions.
Data Tables
| Parameter | Value | Experimental System/Context | Source |
| Biological Half-Life | ~4 hours | Not specified | nih.govdrugbank.com |
| Half-Life | 34.9 hours | Postmenopausal hormone therapy context | nih.govoup.com |
| Elimination Time | 36 hours | Not specified | nih.govdrugbank.comnih.gov |
| IC₅₀ (Testosterone to DHT) | 1.7 x 10⁻⁶ M | Rat ventral prostatic nuclei (in vitro) | tandfonline.com |
Advanced Research Methodologies and Animal Models in Medrogestone Studies
In Vitro Experimental Systems
In vitro experimental systems are crucial for elucidating the molecular mechanisms of action of progestins like medrogestone. These controlled laboratory-based models allow for detailed investigation into its progestogenic activity, receptor selectivity, and biochemical interactions, independent of the complex physiological environment of a living organism.
Cell Line Models for Progestogen Activity and Receptor Selectivity
Various human cell lines are employed to characterize the progestational activity and receptor selectivity of compounds like this compound. Breast cancer cell lines such as T47-D and MCF-7, which endogenously express progesterone (B1679170) receptors (PR), are common models. In these cells, the progestogenic effect can be quantified by observing changes in cell proliferation and the expression of specific PR-regulated genes. For instance, studies on the related progestin medroxyprogesterone (B1676146) acetate (B1210297) (MPA) have utilized these cell lines to demonstrate its effects on cell growth and apoptosis.
To dissect the selectivity of progestins for different steroid receptors, researchers use cell lines with specific receptor profiles. For example, human lung carcinoma A549 cells, which contain glucocorticoid receptors (GR) but no PR, and mouse fibroblast L929 cells, expressing androgen receptors (AR) but no PR, are valuable tools. By treating these cells with a progestin and observing any response, researchers can determine if the compound cross-reacts with other steroid receptors. Studies on MPA have shown that it can exert effects through the GR in cells like L929sA, indicating a degree of non-selectivity that can be investigated for this compound using similar models. nih.gov Furthermore, human bronchial epithelial (HBE) cells have been used to compare the effects of progesterone and MPA, revealing different impacts on cell proliferation and gene expression, highlighting the utility of such models in distinguishing the specific actions of different progestins.
Enzymatic Assays and Biochemical Characterization
Enzymatic assays are fundamental in characterizing the biochemical profile of this compound, particularly its interaction with enzymes involved in steroid metabolism. patsnap.com These assays measure the rate of an enzymatic reaction and can determine if a compound acts as a substrate, inhibitor, or inducer of a specific enzyme. This is critical for understanding the metabolic fate and potential drug-drug interactions of this compound.
For the closely related compound, medroxyprogesterone acetate (MPA), in vitro studies using rat organ homogenates have demonstrated its selective inhibitory effect on certain steroid metabolizing enzymes. nih.gov Specifically, MPA was found to be a potent competitive inhibitor of 3α-hydroxysteroid oxidoreductase, an enzyme involved in the metabolism of androgens, with a Ki of 0.42 μM in testicular homogenates. nih.gov Conversely, it did not inhibit other enzymes like 5α-reductase, 7α-hydroxylase, 3β-hydroxysteroid oxidoreductase, or 17β-hydroxysteroid oxidoreductase under the tested conditions. nih.gov
Furthermore, the metabolism of MPA has been investigated using in vitro systems with recombinant cytochrome P450 (CYP) enzymes. nih.gov These studies identified that in rats, CYP3A1, CYP3A2, and CYP2A2 are capable of metabolizing MPA. nih.gov Such enzymatic assays are crucial for characterizing the metabolic pathways of this compound and predicting its behavior in vivo. The general approach for these assays involves incubating the compound with liver microsomes or specific CYP enzymes and then analyzing the disappearance of the parent compound or the appearance of metabolites over time. bioivt.commdpi.com
| Enzyme | Effect of MPA | Tissue/System Studied | Finding |
|---|---|---|---|
| 3α-hydroxysteroid oxidoreductase | Inhibition (Competitive) | Testis, ovary, epididymis, prostate, kidney, adrenal glands | Potent inhibitor (Ki = 0.42 μM in testis) |
| 5α-reductase | No inhibition | Not specified | - |
| 7α-hydroxylase | No inhibition | Not specified | - |
| 3β-hydroxysteroid oxidoreductase | No inhibition | Not specified | - |
| 17β-hydroxysteroid oxidoreductase | No inhibition | Not specified | - |
| Cytochrome P450 3A1 (CYP3A1) | Metabolized by | Recombinant rat CYP enzymes | Involved in MPA metabolism |
| Cytochrome P450 3A2 (CYP3A2) | Metabolized by | Recombinant rat CYP enzymes | Male-specific isoform involved in MPA metabolism |
| Cytochrome P450 2A2 (CYP2A2) | Metabolized by | Recombinant rat CYP enzymes | Male-specific isoform involved in MPA metabolism |
Receptor Binding and Transactivation Assays
Receptor binding assays are essential for determining the affinity and specificity of this compound for the progesterone receptor and other steroid receptors. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. By incubating the receptor with the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound), the ability of the test compound to displace the radiolabeled ligand can be measured. This allows for the calculation of the binding affinity (often expressed as the inhibitory concentration IC50 or the dissociation constant Kd).
Studies on medroxyprogesterone acetate (MPA) have shown its considerable binding affinity for the glucocorticoid receptor (GR), with a relative binding affinity of 42% compared to dexamethasone (B1670325) (defined as 100%). nih.gov This cross-reactivity is an important characteristic that can be quantified for this compound using similar competitive binding assays.
Transactivation assays, often employing reporter genes, are used to assess the functional consequences of a compound binding to its receptor. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with specific hormone response elements (HREs). If this compound binds to and activates the corresponding receptor, the receptor-ligand complex will bind to the HRE and drive the expression of the reporter gene, which can be easily measured. For MPA, it has been demonstrated that it can induce transactivation of a glucocorticoid response element (GRE)-driven promoter, confirming its agonist activity at the GR. nih.gov Such assays are critical for distinguishing between receptor agonists and antagonists and for quantifying the potency of a compound.
| Receptor | Assay Type | Cell Line/System | Key Finding |
|---|---|---|---|
| Progesterone Receptor (PR) | Binding Assay | Human prostatic cytosol | Binds with high affinity |
| Glucocorticoid Receptor (GR) | Competitive Binding Assay | Human mononuclear leukocytes | Relative binding affinity of 42% compared to dexamethasone |
| Glucocorticoid Receptor (GR) | Transactivation Assay (GRE-driven reporter) | L929sA and COS-1 cells | Significant transactivation, indicating agonist activity |
| Androgen Receptor (AR) | Binding Assay | Human prostatic cytosol | Binds with high affinity (as does the related compound methyltrienolone) |
Molecular Biology Techniques (e.g., Gene Expression, Co-Immunoprecipitation)
Molecular biology techniques provide deep insights into the downstream effects of this compound action. Gene expression analysis, using methods like quantitative reverse transcriptase-PCR (qRT-PCR) and microarray analysis, can identify which genes are regulated by this compound in target cells. For instance, studies on MPA in human myometrial explants have identified 114 significantly regulated transcripts. nih.govscispace.comresearchgate.net Among these, well-known progesterone-sensitive genes such as IL-1B, IL-6, PTGS2, and GJA1 were downregulated. nih.govscispace.comresearchgate.net The studies also identified novel target genes like IL-11 and IL-24. nih.govscispace.comresearchgate.net In mouse fibroblast cells, MPA has been shown to repress the expression of IL-6 and IL-8 at the transcriptional level by interfering with the activity of transcription factors NF-κB and AP-1. nih.gov
Co-immunoprecipitation (Co-IP) is another powerful technique used to study protein-protein interactions. muni.czbioivt.com This method can be used to determine whether the progesterone receptor, when bound by this compound, interacts with other proteins such as co-activators or co-repressors to modulate gene transcription. The general principle involves using an antibody to pull down a specific protein (the "bait," e.g., the progesterone receptor) from a cell lysate. Any proteins that are bound to the bait protein will also be pulled down and can then be identified by techniques like Western blotting or mass spectrometry.
Preclinical Animal Models
Preclinical animal models are indispensable for studying the physiological effects of this compound in a whole-organism context, providing valuable data on its efficacy, and its impact on reproductive processes.
Rodent Models (Rats, Mice) in Reproductive Physiology Research
Rodents, particularly rats and mice, are the most commonly used animal models in reproductive physiology research due to their relatively short gestation periods, well-characterized reproductive cycles, and the availability of genetic manipulation tools. nih.govnih.gov These models are used to assess the in vivo activity of progestins like this compound.
In studies of the related compound MPA, rat models have been instrumental in understanding its in vivo metabolism and physiological effects. For example, research has shown that the metabolism of MPA in female rats is primarily catalyzed by the CYP3A1 enzyme. nih.gov Furthermore, in vivo studies in rats have investigated the effects of MPA on coagulation, demonstrating that the parent compound itself is responsible for hypercoagulation effects. nih.gov Such studies, which often involve the administration of the compound followed by the collection of blood or tissue samples for analysis, are crucial for understanding the systemic effects of this compound. The biological activity of this compound itself has been investigated in experimental animals, confirming it as an orally active progestin. bioscientifica.com
Non-Human Primate Models for Hormonal System Studies
Studies in cynomolgus monkeys (Macaca fascicularis) have shown that MPA can significantly decrease plasma testosterone (B1683101) levels and affect ejaculatory behavior. nih.gov In female pigtail macaques, MPA treatment has been associated with increased aggression and anxiety, alongside a reduction in sexual activity. sciencedaily.com Furthermore, research on female rhesus macaques (Macaca mulatta) indicates that MPA treatment is associated with decreased affiliative and sexual behaviors during the breeding season. nih.govresearchgate.net These NHP models are instrumental in exploring the complex interactions between synthetic progestins, endogenous hormones, and behavior, which would be logistically challenging or impossible to conduct in human subjects. nih.gov While these studies provide a framework for understanding progestin effects, direct research focusing specifically on this compound in NHP models is less prevalent in the available literature.
Zebrafish Models for Non-Genomic Action Delineation
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for dissecting the rapid, non-genomic actions of progestins. nih.govmdpi.comfrontiersin.org These actions are mediated by membrane-bound progestin receptors (mPRs) and are distinct from the classical genomic pathway involving nuclear receptors. frontiersin.orgnih.govfrontiersin.org The transparency and rapid external development of zebrafish embryos allow for real-time visualization of cellular processes, making them ideal for studying signaling pathways. frontiersin.org
Research in zebrafish has identified a unique family of membrane progestin receptors (mPRα, mPRβ, and mPRγ) that mediate non-genomic signaling. nih.gov Studies have shown that progestins can rapidly activate the mitogen-activated protein kinase (MAPK) pathway and inhibit adenylyl cyclase activity through these receptors. nih.govbioscientifica.com For instance, the maturation-inducing steroid in zebrafish, 4-pregnen-17,20β-diol-3-one (17,20β-DHP), activates mPRα and mPRβ, leading to a decrease in cAMP levels. nih.govbioscientifica.com Signaling through zebrafish mPRα is blocked by pertussis toxin, indicating the involvement of a G-protein. nih.govbioscientifica.com Knockout models of the nuclear progestin receptor (Pgr) in zebrafish have demonstrated that Pgr is essential for ovulation (a genomic action) but not for the non-genomic process of meiosis resumption, further clarifying the distinct roles of different receptor types. frontiersin.org This model system allows researchers to delineate the specific signaling cascades initiated by progestins at the cell surface, independent of gene transcription. nih.govnih.gov
Models for Hormone-Sensitive Tissue Modulation
In vitro and ex vivo models using hormone-sensitive tissues are critical for understanding the direct effects of progestins on cellular behavior, avoiding the systemic complexities of in vivo studies. nih.gov Organ cultures of human breast tissue, for example, allow for the investigation of how steroids like medroxyprogesterone acetate (MPA) modulate proliferation, apoptosis, and morphology while maintaining the crucial interaction between epithelial and stromal cells. nih.govresearchgate.net
In such breast tissue explants, MPA has been shown to induce a hypersecretory single-layered epithelium. nih.gov Studies have demonstrated that MPA can increase proliferative activity in breast epithelial cells, though to a lesser extent than 17β-estradiol. nih.govresearchgate.net Furthermore, MPA has been observed to antagonize the anti-proliferative effects of androgens in breast tissue from postmenopausal women, an effect potentially linked to its binding to the androgen receptor. researchgate.net These models have also revealed that the effects of MPA can be mediated through the glucocorticoid receptor, highlighting the compound's receptor promiscuity. nih.govresearchgate.net In steroid-sensitive breast cancer cell lines like T47D and MCF-7, progestins have been shown to modulate the expression of genes involved in tumor invasion and metastasis, such as the 67-kDa laminin (B1169045) receptor and TIMP-2. nih.gov These tissue and cell-based models are indispensable for dissecting the molecular mechanisms by which progestins modulate hormone-sensitive tissues.
Structural Biology and Biophysical Approaches
Crystallographic and Spectroscopic Analysis of this compound
The precise three-dimensional structure and conformational dynamics of this compound have been elucidated through advanced analytical techniques, providing a foundation for understanding its biological activity. nih.govunimi.it X-ray crystallography has been employed to determine the solid-state structure of this compound (6,17α-dimethyl-4,6-pregnadiene-3,20-dione). nih.govdaneshyari.com This analysis confirms the rigidity of the steroid's tetracyclic core and provides exact measurements of bond lengths and angles. unimi.it
A key finding from crystallographic studies is the distance between the carbonyl oxygens (O1...O2), which is 11.7(1) Å, a value similar to that of progesterone and considered relevant for progestinic activity. unimi.it The orientation of the acetyl side chain is also crucial for activity, and in the solid state, this compound exhibits a τ1 value of -9(1)°. unimi.it
Complementing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy has been used for a detailed conformational investigation in solution. nih.govunimi.it A comprehensive NMR study allowed for the complete assignment of the 1H and 13C NMR signals for this compound and its synthetic intermediates. nih.govunimi.it Techniques like NOESY spectra have shown that the acetyl side chain can adopt various orientations in solution, indicating a populated class of conformers. unimi.it These combined crystallographic and spectroscopic data provide a crucial starting point for structure-activity relationship (SAR) studies of this compound and similar steroid molecules. unimi.it
Table 1: Selected Crystallographic and Spectroscopic Data for this compound
| Parameter | Technique | Finding | Significance |
|---|---|---|---|
| Molecular Structure | X-ray Crystallography | Confirmed 6,17α-dimethyl-4,6-pregnadiene-3,20-dione structure. nih.gov | Provides precise 3D arrangement of atoms in the solid state. |
| O1-O2 Carbonyl Distance | X-ray Crystallography | 11.7(1) Å. unimi.it | Similar to progesterone, suggesting importance for receptor binding. unimi.it |
| Acetyl Side Chain Orientation (τ1) | X-ray Crystallography | -9(1)° in solid state. unimi.it | Conformation is consistent with other active progestins. unimi.it |
| 1H and 13C Signals | NMR Spectroscopy | Complete assignment of all signals. nih.govunimi.it | Allows for detailed structural confirmation and analysis in solution. |
| Conformational Flexibility | NOESY Spectra (NMR) | Side chain assumes different orientations in solution. unimi.it | Indicates dynamic behavior that may be relevant for protein interaction. |
Investigating Steroid-Protein Interactions
Understanding the kinetics of how this compound binds to target proteins is fundamental to explaining its mechanism of action. nih.gov Biophysical techniques like stopped-flow fluorometry have been utilized to measure the real-time association and dissociation rates of steroids with binding proteins. nih.gov A key example is the study of this compound's interaction with progesterone-binding globulin (PBG). nih.gov
These studies revealed that the association rate constant (kon) for this compound binding to PBG is very rapid and similar to that of progesterone and other steroids, measured at approximately 8.7 x 10^7 M^-1 s^-1 at 20°C. nih.gov However, the affinity of different steroids for PBG is primarily determined by their dissociation rates (koff). nih.gov this compound was found to have a very slow dissociation rate of 0.024 s^-1, significantly slower than that of testosterone (0.43 s^-1) or progesterone (0.060 s^-1). nih.gov This slow dissociation contributes to its high affinity for PBG. nih.gov The ratio of these kinetic constants (kon/koff) provides an affinity constant that aligns with values determined by other methods. nih.gov Such biophysical approaches are crucial for quantifying the dynamics of steroid-protein interactions, which underlie the biological and pharmacological profiles of compounds like this compound. nih.govnih.gov
Table 2: Kinetic Parameters of Steroid Interaction with Progesterone-Binding Globulin (PBG)
| Compound | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Relative Affinity Driver |
|---|---|---|---|
| This compound | ~8.7 x 10⁷ nih.gov | 0.024 nih.gov | Very slow dissociation nih.gov |
| Progesterone | ~8.7 x 10⁷ nih.gov | 0.060 nih.gov | Slow dissociation nih.gov |
| Testosterone | ~8.7 x 10⁷ nih.gov | 0.43 nih.gov | Moderate dissociation nih.gov |
| Corticosterone | ~5 x 10⁷ nih.gov | 1.4 nih.gov | Rapid dissociation nih.gov |
| Cortisol | ~5 x 10⁷ nih.gov | 90 nih.gov | Very rapid dissociation nih.gov |
Comparative Preclinical Pharmacology of Medrogestone
Comparison with Natural Progesterone (B1679170)
Preclinical trials have demonstrated that medrogestone exhibits greater progestational activity compared to natural progesterone. Specifically, this compound has been shown to possess approximately four times the progestational activity of progesterone in preclinical models. drugbank.comnih.gov Its duration of effect was found to be similar to that of 17-hydroxyprogesterone. drugbank.comnih.gov
Studies in ovariectomized rats revealed that this compound was capable of maintaining pregnancy and preventing ovulation. drugbank.comnih.gov Furthermore, administration of this compound, either alone or in combination with premarin, prevented pregnancy and significantly suppressed the increase in ovarian weight in tested individuals. drugbank.comnih.gov
Unlike natural progesterone, this compound does not exhibit estrogenic activity. drugbank.comnih.gov While progesterone can have weak agonist activity at glucocorticoid and androgen receptors and acts as a full antagonist at the mineralocorticoid receptor, this compound's profile in this regard differs. mdpi.com this compound has been reported to lack androgenic effects but demonstrates a marked anti-androgenic effect. drugbank.comnih.gov It also does not present anti-inflammatory effects in preclinical settings. drugbank.com
Comparative Analysis with Other Synthetic Progestins
Synthetic progestins, including this compound, are designed to mimic the progestational activity of progesterone but often possess distinct pharmacological profiles due to structural modifications. This compound is classified as a progesterone derivative. nih.gov
Structural Analogues and Their Pharmacological Nuances
This compound is a synthetic pregnane (B1235032) steroid derived from 17α-methylprogesterone. wikipedia.org Its chemical structure, 6,17α-dimethyl-6-dehydroprogesterone, features methyl groups at the C6 and C17α positions and a double bond between C6 and C7. wikipedia.orgoup.com This distinguishes it from 17α-hydroxyprogesterone derivatives like medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and megestrol (B1676162) acetate, which have a hydroxyl or acetoxy group at the C17α position. wikipedia.org The only structural difference between this compound and megestrol acetate is the replacement of the C17α acetoxy group with a methyl group. wikipedia.org
These structural variations contribute to the differing pharmacological properties observed among synthetic progestins. For instance, while many synthetic progestins are orally active, their metabolism and bioavailability can vary significantly based on their structure. oup.comnih.gov
Differences in Receptor Binding and Activation Profiles
Progestogens exert their effects primarily by binding to and activating the progesterone receptor (PR). drugbank.comnih.govresearchgate.net However, synthetic progestins can exhibit differential affinities and activities at other steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). mdpi.comresearchgate.net
While specific detailed information on the receptor binding of this compound across various steroid hormone receptors is reportedly limited in some reviews, based on animal studies, this compound appears to be a potent progestogen with weak antiandrogenic and very weak antimineralocorticoid activity, and is devoid of androgenic, estrogenic, and glucocorticoid activity at typical preclinical doses. wikipedia.org this compound's structural similarity to testosterone (B1683101) allows it to compete for androgen receptor sites in prostatic cells. drugbank.comnih.gov
In comparison to other synthetic progestins, differences in receptor binding profiles are evident. For example, MPA binds to and activates PR, GR, and AR, with a seemingly higher affinity for PR compared to norethisterone (NET). researchgate.netresearchgate.net NET, on the other hand, binds to and activates PR and AR, but has very low affinity for the GR. researchgate.netresearchgate.net Some newer progestins, such as nomegestrol (B1679828) acetate and trimegestone, are described as having more specific progestational activity with minimal binding to other steroid receptors. researchgate.net
The differential binding affinities and activities at non-progesterone receptors are crucial as they can lead to varying side effect profiles and distinct biological outcomes for different progestins. mdpi.comresearchgate.net
Distinct Intracellular Actions and Biological Outcomes
Progestins mediate intracellular effects by altering gene transcription in target cells via steroid receptors. researchgate.netresearchgate.net The specific genes regulated and the extent of their modulation can differ between progesterone and various synthetic progestins, as well as among the synthetic compounds themselves. researchgate.net
Preclinical studies have shown that this compound can diminish the response to endogenous hormones in tumor cells by reducing hormone steroid receptors, leading to cytotoxic or antiproliferative effects. drugbank.comnih.gov this compound has also been found to inhibit 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase in vitro, an enzyme involved in steroid biosynthesis, and can inhibit testosterone biosynthesis in vivo in rats. wikipedia.org Additionally, similar to progesterone, this compound can inhibit 5α-reductase in vitro, an enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394). wikipedia.org These enzymatic inhibitions may contribute to its observed antiandrogenic properties. wikipedia.org
Comparative studies highlight differences in intracellular actions. For example, MPA and NET have shown differential effects on the expression of select genes via the GR in various model systems. researchgate.net The unique steroidal milieu created by the metabolism of each progestogen can also influence the conformation of the progesterone receptor and subsequent transcriptional activation in target cells, leading to different biological effects. nih.gov
Preclinical findings on biological outcomes, such as the ability to maintain pregnancy, prevent ovulation, and exert anti-androgenic effects, demonstrate both similarities to and differences from natural progesterone and other synthetic progestins. drugbank.comnih.govwikipedia.org
Implications of Progestogen Class Effects versus Individual Compound Specificity
The diverse chemical structures, metabolism, pharmacokinetics, receptor binding profiles, and intracellular actions of progestogens underscore the absence of a uniform "class effect" for all compounds with progestational activity. oup.comnih.gov While all progestogens, by definition, possess progestational activity, their effects beyond the progesterone receptor can vary significantly. nih.govnih.gov
Future Research Directions for Medrogestone
Elucidating Novel Molecular Targets and Signaling Pathways
While medrogestone is known to primarily act as a progesterone (B1679170) receptor agonist, future research aims to fully elucidate its interaction profile with various steroid hormone receptors and identify any novel molecular targets. There is reportedly no comprehensive information available on the receptor binding of this compound across different steroid hormone receptors wikipedia.org. Studies based on animal research suggest it is a potent progestogen with weak antiandrogenic and very weak antimineralocorticoid activity, lacking significant androgenic, estrogenic, and glucocorticoid activity wikipedia.org. Further research is needed to confirm and quantify these interactions at a molecular level.
Progestogens, including this compound, are known to influence various signaling pathways. Research indicates that progesterone and its derivatives can modulate pathways such as extracellular signal-regulated kinase (ERK), cAMP/protein kinase A (PKA), protein kinase G (PKG), Ca²⁺ influx/protein kinase C (PKC) activation, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway through non-genomic mechanisms mdpi.com. Future studies on this compound could focus on precisely how it impacts these and other pathways, potentially uncovering novel signaling cascades involved in its biological effects. Understanding these intricate molecular interactions is crucial for a complete picture of this compound's actions.
Advanced Mechanistic Studies on Non-Genomic Actions
Beyond the classical genomic pathway involving nuclear progesterone receptors (PR-A and PR-B), progesterone and synthetic progestogens also exert rapid, non-genomic effects mediated through membrane-bound receptors and modulation of intracellular signaling cascades mdpi.combioscientifica.comresearchgate.net. These non-genomic actions can occur within seconds to minutes and involve pathways like cAMP and MAPK mdpi.comresearchgate.net.
Exploring this compound's Role in Specific Hormone-Sensitive Biological Processes
This compound's progestogenic and antiandrogenic properties suggest potential roles in various hormone-sensitive biological processes. While its historical uses include gynecological disorders and hormone therapy, future research can explore its precise influence in other contexts.
For instance, the interplay between steroid receptors is a critical area of study, particularly in hormone-sensitive cancers like breast cancer bioscientifica.com. Research indicates that progestins can activate multiple steroid receptors and that crosstalk between these receptors is intricate bioscientifica.com. Future studies could investigate how this compound specifically influences the complex interactions between progesterone receptors, estrogen receptors, androgen receptors, and potentially others in different tissues and disease states bioscientifica.com. Understanding these interactions is vital for determining its potential therapeutic applications and potential risks in hormone-sensitive conditions.
Furthermore, research into the effects of progestogens on the nervous system, bone health, and the cardiovascular system is ongoing researchgate.netnih.govaapec.org. Future studies could explore the specific impact of this compound in these areas, building upon the understanding of progestogen class effects and identifying any unique properties of this compound researchgate.netaapec.org.
Development of Advanced Preclinical Models for this compound Research
The complexity of this compound's actions necessitates the use of advanced preclinical models that can accurately reflect human physiology and disease states. Future research should prioritize the development and utilization of more sophisticated in vitro and in vivo models.
This could involve developing cell culture models that more closely mimic the cellular environment of target tissues, potentially including co-culture systems or 3D culture techniques to better capture cell-cell interactions and tissue architecture. In vivo, the use of genetically modified animal models that express specific human steroid receptors or have altered hormone signaling pathways could provide valuable insights into this compound's mechanisms and effects in a more physiologically relevant context. Research utilizing xenograft models, such as those in zebrafish embryos, has shown promise in studying the effects of progesterone analogs on processes like tumor migration and invasion nih.gov. Developing and applying such advanced models specifically for this compound research will be crucial for accurately predicting its effects and potential therapeutic value.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of this compound's impact, future research should integrate data from various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach allows for a systems-level view of how this compound affects biological processes.
Integrating different omics layers can help identify the full spectrum of molecular changes induced by this compound, from gene expression alterations to protein level changes and metabolic shifts frontiersin.orgresearchgate.net. This can reveal interconnected pathways and networks that are influenced by the compound, providing a more holistic understanding than single-omics approaches researchgate.net. Advanced computational methods and bioinformatics tools are essential for analyzing and integrating these large datasets frontiersin.orgisglobal.org. Such integrated analyses can lead to the identification of novel biomarkers of response or potential off-target effects, guiding future research and potentially informing personalized approaches.
Investigating the Influence of this compound on Endogenous Hormone Dynamics
This compound, as an exogenous progestogen, can potentially influence the synthesis, metabolism, and activity of endogenous hormones. Future research should investigate these interactions in detail.
Q & A
Q. What are the primary molecular mechanisms by which Medrogestone modulates estrogen biosynthesis in breast tissue?
this compound inhibits key enzymes involved in estrogen metabolism, such as sulfatase and 17β-hydroxysteroid dehydrogenase (17β-HSD), while stimulating isoforms that convert active estrogens into inactive sulfated forms. This dual action reduces abnormal estradiol synthesis in hormone-sensitive tissues like breast tumors. Structural analysis via X-ray crystallography and NMR confirms its binding affinity to these enzymatic targets .
Q. How does this compound’s chemical structure influence its pharmacokinetic stability compared to endogenous progesterone?
this compound (6,17α-dimethyl-4,6-pregnadiene-3,20-dione) incorporates methyl groups at positions 6 and 17α, which enhance metabolic stability by reducing hepatic first-pass degradation. This structural modification improves oral bioavailability, a critical advantage over natural progesterone, which undergoes rapid hepatic metabolism .
Q. What experimental models are commonly used to evaluate this compound’s progestogenic activity?
In vitro models include enzyme inhibition assays (e.g., sulfatase activity in breast cancer cell lines) and receptor-binding studies. In vivo models often use ovariectomized rodents to assess endometrial proliferation and hormone-dependent tumor regression. Researchers must validate models with positive controls (e.g., natural progesterone) and ensure reproducibility via standardized protocols .
Q. How does this compound’s selectivity for progesterone receptors compare to other synthetic progestins?
this compound exhibits high specificity for progesterone receptors (PRs) with minimal androgenic or glucocorticoid activity. Competitive binding assays and transcriptomic profiling can quantify this selectivity, though cross-reactivity should be tested in receptor-deficient cell lines to confirm specificity .
Advanced Research Questions
Q. What methodological challenges arise when comparing this compound’s therapeutic efficacy across heterogeneous clinical populations?
Variability in patient demographics (e.g., age, hormonal status) and comorbidities (e.g., metabolic disorders) can confound outcomes. Researchers should stratify cohorts using biomarkers (e.g., estrogen receptor expression) and employ multivariate regression to isolate this compound-specific effects. Systematic reviews (e.g., PRISMA guidelines) can harmonize disparate datasets .
Q. How can researchers optimize in vitro models to assess this compound’s impact on estrogen-metabolizing enzymes while minimizing confounding variables?
Use 3D cell cultures or co-culture systems to mimic tissue microenvironments. Control for variables like serum hormone levels and cell passage number. High-throughput screening with LC-MS/MS quantification of estradiol metabolites improves sensitivity. Replicate findings across multiple cell lines (e.g., MCF-7, T47D) to validate mechanistic consistency .
Q. What strategies address discrepancies in reported inhibitory concentrations (IC₅₀) of this compound across in vitro studies?
Discrepancies may stem from assay conditions (e.g., pH, incubation time) or cell line heterogeneity. Standardize protocols using reference compounds (e.g., exemestane for sulfatase inhibition) and report IC₅₀ values with 95% confidence intervals. Meta-analyses can pool data to identify outlier studies and refine consensus values .
Q. How should longitudinal studies be designed to evaluate this compound’s long-term effects on hormone-sensitive tissues?
Incorporate endpoints like endometrial histology, bone density, and lipid profiles. Use placebo-controlled, double-blind designs with periodic biomarker assessments (e.g., serum estradiol, progesterone). Adjust for dropout rates and confounding therapies (e.g., SERMs) in statistical models. Data repositories should adhere to FAIR principles for transparency .
Q. What computational tools can predict this compound’s interactions with non-target enzymes or receptors?
Molecular docking simulations (e.g., AutoDock Vina) and pharmacophore modeling identify potential off-target effects. Validate predictions with in vitro selectivity panels. Machine learning algorithms trained on steroid-protein interaction datasets improve prediction accuracy .
Q. How do researchers reconcile conflicting findings on this compound’s role in breast cancer progression?
Contradictions may arise from differences in tumor subtypes (e.g., ER+/PR+ vs. triple-negative) or dosing regimens. Conduct subtype-specific analyses using patient-derived xenografts (PDXs) and correlate outcomes with hormone receptor status. Transparent reporting of negative results reduces publication bias .
Methodological Guidance
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/EMBASE, focusing on enzymatic mechanisms and clinical trials. Exclude non-peer-reviewed sources (e.g., ) .
- Data Analysis : Use R or Python for dose-response modeling and survival analysis. Open-source tools like Galaxy or KNIME streamline workflow reproducibility .
- Ethical Compliance : For clinical data, adhere to GDPR/HIPAA and obtain IRB approval for retrospective/prospective studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
